molecular formula C11H15N3O3 B4438723 4-(2-furoyl)-N-methyl-1-piperazinecarboxamide

4-(2-furoyl)-N-methyl-1-piperazinecarboxamide

Cat. No. B4438723
M. Wt: 237.25 g/mol
InChI Key: OVPUPYARLJNXMO-UHFFFAOYSA-N
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Description

4-(2-furoyl)-N-methyl-1-piperazinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anxiolytic activities in animal models. FMP has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, FMP has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent.

Mechanism of Action

The exact mechanism of action of FMP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. FMP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. FMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
FMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMP has also been found to have analgesic effects by modulating the activity of opioid receptors in the brain. Additionally, FMP has been shown to have anxiolytic effects by reducing the activity of the HPA axis, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

FMP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. FMP is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, FMP has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, FMP has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several possible future directions for research on FMP. One direction is to further investigate its potential therapeutic applications in various diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanism of action of FMP in more detail to better understand its effects on neurotransmitter systems in the brain. Additionally, future research could focus on improving the solubility of FMP to make it more suitable for in vivo studies. Overall, FMP has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-12-11(16)14-6-4-13(5-7-14)10(15)9-3-2-8-17-9/h2-3,8H,4-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPUPYARLJNXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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